molecular formula C18H22N2O B14554768 2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine CAS No. 61822-12-6

2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine

Cat. No.: B14554768
CAS No.: 61822-12-6
M. Wt: 282.4 g/mol
InChI Key: VTONAGFTROWAQP-UHFFFAOYSA-N
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Description

2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine is an organic compound that features a carbazole moiety linked to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine typically involves the following steps:

    Formation of the Carbazole Derivative: The starting material, 9H-carbazole, is subjected to a halogenation reaction to introduce a halogen atom at the 2-position.

    Nucleophilic Substitution: The halogenated carbazole is then reacted with an appropriate nucleophile, such as an alkoxide, to form the 2-[(9H-carbazol-2-yl)oxy] intermediate.

    Amine Introduction: The intermediate is then reacted with N,N-diethylethan-1-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-2,3-dione.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The ethylamine chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Carbazole-2,3-dione

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted ethylamine derivatives

Scientific Research Applications

2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can act as a charge transporter in electronic devices, facilitating the movement of electrons or holes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine is unique due to its specific combination of a carbazole moiety and an ethylamine chain, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry.

Properties

CAS No.

61822-12-6

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(9H-carbazol-2-yloxy)-N,N-diethylethanamine

InChI

InChI=1S/C18H22N2O/c1-3-20(4-2)11-12-21-14-9-10-16-15-7-5-6-8-17(15)19-18(16)13-14/h5-10,13,19H,3-4,11-12H2,1-2H3

InChI Key

VTONAGFTROWAQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3N2

Origin of Product

United States

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